molecular formula C17H26O B14619646 1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one CAS No. 59056-71-2

1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one

Cat. No.: B14619646
CAS No.: 59056-71-2
M. Wt: 246.4 g/mol
InChI Key: QXNVTDHRJFBHMW-UHFFFAOYSA-N
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Description

1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one is a complex organic compound with the molecular formula C15H22O . It is known for its unique structure, which includes a hexahydro-2H-2,4a-methanonaphthalene core with multiple methyl groups and an ethanone functional group. This compound is also referred to as Isolongifolanone .

Preparation Methods

The synthesis of 1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one involves several steps. One common method includes the cyclization of a suitable precursor followed by functional group modifications. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to facilitate the cyclization process .

Industrial production methods often involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency .

Mechanism of Action

The mechanism of action of 1-(1,3,4,5,6,7-Hexahydro-1,1,5,5-tetramethyl-2H-2,4a-methanonaphthalen-8-yl)ethan-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and molecular targets are still under investigation, but it is believed to influence various biochemical processes .

Comparison with Similar Compounds

Properties

CAS No.

59056-71-2

Molecular Formula

C17H26O

Molecular Weight

246.4 g/mol

IUPAC Name

1-(2,2,7,7-tetramethyl-5-tricyclo[6.2.1.01,6]undec-5-enyl)ethanone

InChI

InChI=1S/C17H26O/c1-11(18)13-7-8-15(2,3)17-9-6-12(10-17)16(4,5)14(13)17/h12H,6-10H2,1-5H3

InChI Key

QXNVTDHRJFBHMW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C(C3CCC2(C3)C(CC1)(C)C)(C)C

Origin of Product

United States

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